molecular formula C13H14N2S B14729806 2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine CAS No. 5895-73-8

2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine

Cat. No.: B14729806
CAS No.: 5895-73-8
M. Wt: 230.33 g/mol
InChI Key: MJNOIPLPKDBIFA-UHFFFAOYSA-N
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Description

2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring substituted with a sulfanyl group and an ethyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine typically involves the reaction of 2-bromomethylpyridine with 2-(pyridin-2-yl)ethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the ethyl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanethiol: A precursor in the synthesis of 2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine.

    2-(Pyridin-2-yl)ethylamine: Similar structure but with an amine group instead of a sulfanyl group.

    2-(Pyridin-2-yl)ethanol: Contains a hydroxyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5895-73-8

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(2-pyridin-2-ylethylsulfanylmethyl)pyridine

InChI

InChI=1S/C13H14N2S/c1-3-8-14-12(5-1)7-10-16-11-13-6-2-4-9-15-13/h1-6,8-9H,7,10-11H2

InChI Key

MJNOIPLPKDBIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCSCC2=CC=CC=N2

Origin of Product

United States

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